14,15-Epoxy-5,8,11-eicosatrienoic acid
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Overview
Description
14,15-Epoxy-5,8,11-eicosatrienoic acid is a metabolite of arachidonic acid and belongs to the class of epoxyeicosatrienoic acids. These compounds are produced by cytochrome P450 epoxygenases and play significant roles as endogenous lipid mediators. They are involved in various physiological processes, including the regulation of blood pressure and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
14,15-Epoxy-5,8,11-eicosatrienoic acid can be synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases. The reaction involves the epoxidation of the double bonds in arachidonic acid, resulting in the formation of the epoxy group at the 14,15-position .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts, such as cytochrome P450 enzymes, to convert arachidonic acid into the desired product. The process may include steps to purify and isolate the compound from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
14,15-Epoxy-5,8,11-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dihydroxy derivatives.
Hydrolysis: The epoxy group can be hydrolyzed to form vicinal diols.
Reduction: Reduction reactions can convert the epoxy group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxy group.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Dihydroxy derivatives: Formed through oxidation.
Vicinal diols: Formed through hydrolysis.
Alcohols: Formed through reduction.
Scientific Research Applications
14,15-Epoxy-5,8,11-eicosatrienoic acid has numerous applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and regulation of physiological processes.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and pain management.
Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research
Mechanism of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid exerts its effects by binding to specific receptors and activating various signaling pathways. It acts as a vasodilator, promoting the relaxation of blood vessels and reducing blood pressure. The compound also has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Epoxy-8,11,14-eicosatrienoic acid
- 8,9-Epoxy-5,11,14-eicosatrienoic acid
- 11,12-Epoxy-5,8,14-eicosatrienoic acid
Uniqueness
14,15-Epoxy-5,8,11-eicosatrienoic acid is unique due to its specific position of the epoxy group, which influences its biological activity and interactions with receptors. This positional specificity allows it to have distinct physiological effects compared to other epoxyeicosatrienoic acids .
Properties
CAS No. |
98103-48-1 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,13-10-/t18-,19+/m0/s1 |
InChI Key |
JBSCUHKPLGKXKH-LLZJRKGESA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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